molecular formula C16H26O3 B14458762 1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one CAS No. 73908-73-3

1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one

Cat. No.: B14458762
CAS No.: 73908-73-3
M. Wt: 266.38 g/mol
InChI Key: AJGSCOHNPGGFHB-UHFFFAOYSA-N
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Description

1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one is a chemical compound that belongs to the class of cyclopenta[b]furan derivatives This compound is characterized by its unique structure, which includes a methoxy group, a hexahydrocyclopenta[b]furan ring, and an oct-1-en-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentadiene derivatives and octenone intermediates. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-3-yl)methanol
  • 2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(1E,3R,4R)-3-hydroxy-4-(3-methylphenyl)-1-penten-1-yl]
  • 2H-Cyclopenta[b]furan-2-one, 3,3-dichloro-3,3a,6,6a-tetrahydro

Uniqueness

1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one is unique due to its specific structural features, such as the presence of a methoxy group and an octenone moiety

Properties

CAS No.

73908-73-3

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

1-(2-methoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one

InChI

InChI=1S/C16H26O3/c1-3-4-5-6-13(17)9-7-12-8-10-15-14(12)11-16(18-2)19-15/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3

InChI Key

AJGSCOHNPGGFHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC1CCC2C1CC(O2)OC

Origin of Product

United States

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